molecular formula C14H15FN2O4S2 B15280721 4-{[2-(4-Aminophenyl)ethyl]sulfamoyl}benzenesulfonyl fluoride CAS No. 21316-00-7

4-{[2-(4-Aminophenyl)ethyl]sulfamoyl}benzenesulfonyl fluoride

Cat. No.: B15280721
CAS No.: 21316-00-7
M. Wt: 358.4 g/mol
InChI Key: VAICXSJDZFJJNZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride involves multiple steps. One common method includes the reaction of 4-aminophenethylamine with sulfonyl chloride derivatives under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The final product is purified using techniques like recrystallization or column chromatography to achieve high purity levels .

Chemical Reactions Analysis

4-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation reactions .

Scientific Research Applications

4-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons. This inhibition disrupts the pH balance within tumor cells, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

4-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride can be compared with other sulfonamide derivatives, such as:

The uniqueness of 4-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride lies in its dual functionality as both an enzyme inhibitor and a potential anticancer agent, making it a valuable compound for further research and development .

Properties

CAS No.

21316-00-7

Molecular Formula

C14H15FN2O4S2

Molecular Weight

358.4 g/mol

IUPAC Name

4-[2-(4-aminophenyl)ethylsulfamoyl]benzenesulfonyl fluoride

InChI

InChI=1S/C14H15FN2O4S2/c15-22(18,19)13-5-7-14(8-6-13)23(20,21)17-10-9-11-1-3-12(16)4-2-11/h1-8,17H,9-10,16H2

InChI Key

VAICXSJDZFJJNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F)N

Origin of Product

United States

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